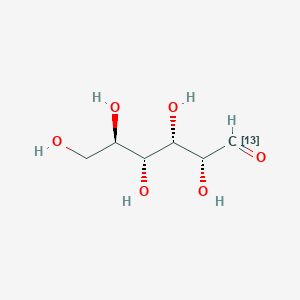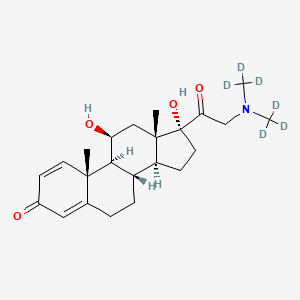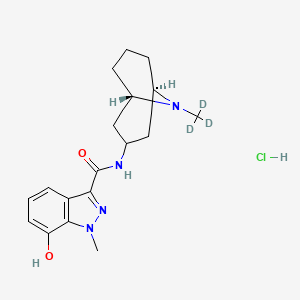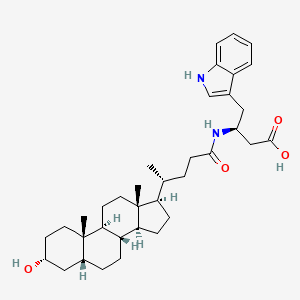
Antitumor agent-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-38 is a potent antitumor compound known for its antiproliferative activity against cancer cells. It induces cell cycle arrest at the late S and G2/M phases without interfering with microtubule formation or cell morphology . This compound has shown significant potential in cancer treatment due to its ability to inhibit the growth of various cancer cell lines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Antitumor agent-38 can be synthesized through a one-step mechanochemical preparation method. This involves the mechanical ball milling of 7-ethyl-10-hydroxycamptothecin (SN-38) with disodium glycyrrhizin. The ball milling process transforms SN-38 crystals into an amorphous form, significantly increasing its solubility . The resulting amorphous solid dispersion exhibits enhanced cytotoxicity to tumor cells and significant inhibition of tumor growth.
Industrial Production Methods
The industrial production of this compound involves the encapsulation of SN-38 in human serum albumin using a single protein encapsulation technology. This method improves the pharmacokinetics and antitumor efficacy of SN-38 while reducing its side effects . The encapsulated SN-38 can be administered orally or intravenously, with the latter showing higher bioavailability and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within the body.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve physiological pH and temperature to mimic the in vivo environment.
Major Products Formed
The major products formed from the reactions of this compound include its active metabolites, which exhibit potent antitumor activity. These metabolites are crucial for the compound’s therapeutic effects.
Aplicaciones Científicas De Investigación
Antitumor agent-38 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antitumor agents and developing new anticancer drugs.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Mecanismo De Acción
Antitumor agent-38 exerts its effects by inducing cell cycle arrest at the late S and G2/M phases. This mechanism involves the inhibition of DNA synthesis and repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potent antitumor agent.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Antitumor Agent-38
This compound is unique due to its high solubility and bioavailability, achieved through mechanochemical preparation and encapsulation techniques . These properties enhance its antitumor efficacy and reduce systemic toxicity compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
5-[(4-aminopiperidin-1-yl)methyl]-2-methoxynaphtho[2,1-f][1,3]benzodioxol-3-ol |
InChI |
InChI=1S/C22H24N2O4/c1-26-20-10-18-16(8-19(20)25)14(11-24-4-2-15(23)3-5-24)6-13-7-21-22(9-17(13)18)28-12-27-21/h6-10,15,25H,2-5,11-12,23H2,1H3 |
Clave InChI |
VLINPCHNMXCDLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C3C=C4C(=CC3=CC(=C2C=C1O)CN5CCC(CC5)N)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)






